molecular formula C18H24N2S2 B5767112 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine

1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine

Cat. No. B5767112
M. Wt: 332.5 g/mol
InChI Key: SDXKILUPCLISFT-UHFFFAOYSA-N
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Description

1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTM is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to increase GABA levels in the brain, which can lead to its anxiolytic and anticonvulsant effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for treating cognitive impairments associated with neurodegenerative diseases. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have antitumor properties, making it a potential candidate for treating cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to animals. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have a wide range of pharmacological properties, making it a versatile compound for studying various physiological processes. However, one limitation of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for studying 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, including its potential use as a treatment for neurodegenerative diseases, cancer, and radiation-induced damage. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine and its potential interactions with other neurotransmitter systems. Furthermore, the development of novel 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine derivatives may lead to the discovery of compounds with even greater pharmacological properties.

Synthesis Methods

1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine can be synthesized using various methods, including the reaction of 1,4-diaminobenzene with thioacetic acid, followed by the condensation of the resulting product with piperidine. Another method involves the reaction of 1,4-phenylenediacetone with thiosemicarbazide, followed by the condensation of the resulting product with piperidine. Both methods result in the formation of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied extensively for its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.

properties

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKILUPCLISFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,4-diylbis(piperidin-1-ylmethanethione)

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